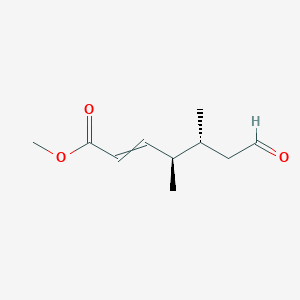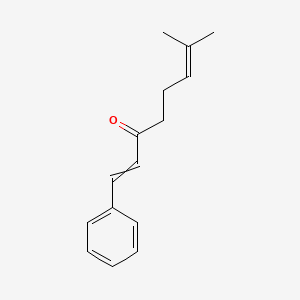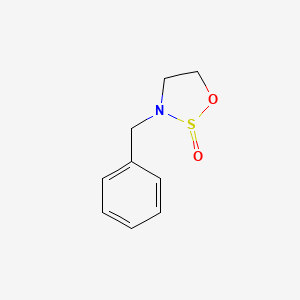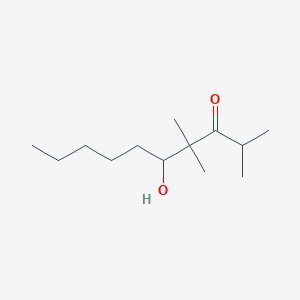![molecular formula C19H26Si B14239517 [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane CAS No. 335378-29-5](/img/structure/B14239517.png)
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane is an organosilicon compound with the molecular formula C17H24Si. This compound is characterized by the presence of ethynyl groups attached to a phenyl ring and a silicon atom bonded to three isopropyl groups. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane typically involves the following steps:
Preparation of Tri(propan-2-yl)silane: This can be achieved by reacting chlorosilane with isopropyl magnesium chloride in an inert atmosphere.
Attachment of Ethynyl Groups: The ethynyl groups are introduced through a coupling reaction with an ethynyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale preparation of tri(propan-2-yl)silane: .
Coupling reaction with ethynyl halide: under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Comparison with Similar Compounds
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
Tri(propan-2-yl)silane: Lacks the ethynyl groups and has different reactivity and applications.
(2-Bromoethynyl)tri(propan-2-yl)silane: Contains a bromine atom, which alters its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both ethynyl and phenyl groups, which confer distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
335378-29-5 |
|---|---|
Molecular Formula |
C19H26Si |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-(2-ethynylphenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H26Si/c1-8-18-11-9-10-12-19(18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3 |
InChI Key |
QDBQQHMBQQVYLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=CC=C1C#C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]](/img/structure/B14239439.png)
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)

![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)



![1-Benzylidene-3-phenyl-1H-cyclopenta[b]naphthalene-2,4,9(3H)-trione](/img/structure/B14239482.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
![1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-](/img/structure/B14239494.png)

![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)

